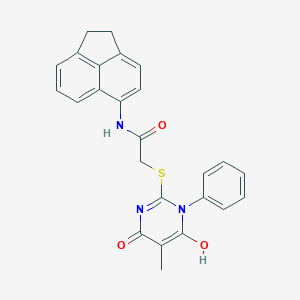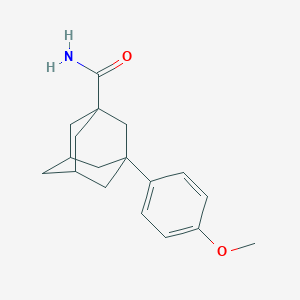![molecular formula C17H16N4O2 B269782 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide varies depending on its application. In anticancer research, it has been found to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways in cancer cells. In antimicrobial research, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In insecticidal and herbicidal research, it has been reported to interfere with the nervous system of insects and plants, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide have been investigated in various studies. In anticancer research, it has been found to reduce tumor growth and metastasis in animal models. In antimicrobial research, it has been shown to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In insecticidal and herbicidal research, it has been reported to effectively control pest and weed populations.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide in lab experiments include its high purity, high yield, and diverse applications in various fields of scientific research. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its long-term effects on living organisms.
Future Directions
There are several future directions for the research on 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. In medicine, further studies are needed to explore its potential as a therapeutic agent for various types of cancer and other diseases. In agriculture, research could focus on optimizing its insecticidal and herbicidal activities while minimizing its potential environmental impact. In material science, future studies could investigate its potential use in the synthesis of novel metal-organic frameworks with unique properties. Overall, the potential applications of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide make it a promising compound for future scientific research.
Synthesis Methods
The synthesis of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves the reaction of 2-(1-phenyl-1H-pyrazol-5-yl)phenol with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by recrystallization from ethanol. This synthesis method has been reported in various scientific journals, and it has been found to yield high purity and high yield of the product.
Scientific Research Applications
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its insecticidal and herbicidal activities. In material science, it has been explored for its potential use in the synthesis of metal-organic frameworks and as a corrosion inhibitor.
properties
Product Name |
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-[2-(2-phenylpyrazol-3-yl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C17H16N4O2/c18-20-17(22)12-23-16-9-5-4-8-14(16)15-10-11-19-21(15)13-6-2-1-3-7-13/h1-11H,12,18H2,(H,20,22) |
InChI Key |
WZYWYZULJPPDOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3OCC(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3OCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)
![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B269706.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)
![12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one](/img/structure/B269722.png)
![2,4-Dimethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B269724.png)
![4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269725.png)